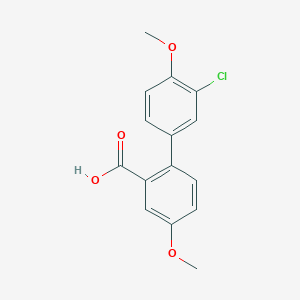
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid, 95% (hereafter referred to as 4MMB) is a phenolic compound with a broad range of applications in organic synthesis, pharmaceuticals, and other industries. It is a white crystalline solid with a melting point of 176-177°C. 4MMB is a versatile building block for the synthesis of many complex molecules and has been used in a variety of synthetic processes. In addition, 4MMB has been studied for its potential biological activities and its possible use in the development of new drugs.
Applications De Recherche Scientifique
4MMB has been studied for its potential biological activities and its possible use in the development of new drugs. In particular, 4MMB has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. It has been found to inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 4MMB has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 4MMB has been found to be a potent anti-inflammatory agent, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4MMB is not yet fully understood. However, it is believed that 4MMB binds to certain proteins and enzymes in the body, which leads to the inhibition of the growth of bacteria and cancer cells. In addition, 4MMB has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4MMB are not yet fully understood. However, it has been found to have anti-bacterial, anti-cancer, and anti-inflammatory activities. In addition, 4MMB has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, 4MMB has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4MMB in laboratory experiments include its availability, low cost, and low toxicity. 4MMB is widely available and is relatively inexpensive compared to other phenolic compounds. In addition, 4MMB is generally considered to be non-toxic and has a low potential for causing adverse reactions. However, there are some limitations to using 4MMB for laboratory experiments. For example, 4MMB has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 4MMB is not as stable as some other phenolic compounds, and is prone to oxidation and degradation.
Orientations Futures
The potential future directions for 4MMB are numerous. Further research is needed to better understand its mechanism of action and to develop new applications for 4MMB. For example, 4MMB could be used in the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. In addition, 4MMB could be used as a starting material for the synthesis of more complex molecules. Furthermore, 4MMB could be used as a model compound to study the biological effects of phenolic compounds. Finally, 4MMB could be used to develop new methods for the synthesis of other compounds.
Méthodes De Synthèse
4MMB can be synthesized by a variety of methods. One method involves the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 4MMB in high yields. Other methods of synthesis include the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzaldehyde in the presence of a catalyst such as palladium, or the reaction of 4-methoxy-3-methylphenol with 5-methoxybenzoyl chloride in the presence of a reducing agent such as sodium borohydride.
Propriétés
IUPAC Name |
5-methoxy-2-(4-methoxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(4-7-15(10)20-3)13-6-5-12(19-2)9-14(13)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQKZAMDWKJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681286 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184517-27-8 |
Source


|
| Record name | 4,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














